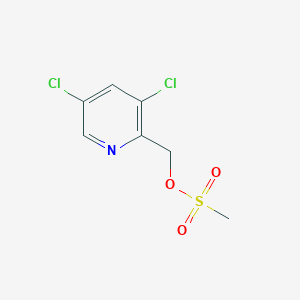![molecular formula C8H16N2 B15166670 3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole CAS No. 184583-30-0](/img/structure/B15166670.png)
3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound characterized by its unique structure, which includes a fused pyrrole and pyrrolidine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of azomethine ylides with maleimides, which can be promoted by visible light . This method is efficient and environmentally friendly, offering good functional group tolerance and substrate scope.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.
Reduction: This can be used to modify the degree of saturation in the compound.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or organometallic compounds.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which 3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparación Con Compuestos Similares
3a’,6a’-Dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-triones: These compounds share a similar core structure but differ in their functional groups and overall reactivity.
4,6a-Dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones: These compounds are synthesized via similar cycloaddition reactions and have comparable properties.
Uniqueness: 3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various reactions and form different products makes it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
184583-30-0 |
|---|---|
Fórmula molecular |
C8H16N2 |
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C8H16N2/c1-7-3-9-5-8(7,2)6-10-4-7/h9-10H,3-6H2,1-2H3 |
Clave InChI |
KZZHIRBBWAIOBR-UHFFFAOYSA-N |
SMILES canónico |
CC12CNCC1(CNC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene](/img/structure/B15166602.png)


![(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane]](/img/structure/B15166616.png)








